3,6,7-Trimethyl-1H-indazole

Lipophilicity Drug-likeness Scaffold optimization

3,6,7-Trimethyl-1H-indazole (CAS 33101-40-5) is a C10H12N2 heterocyclic compound belonging to the 1H-indazole class, bearing three methyl substituents at ring positions 3, 6, and 7. It retains a free N1–H hydrogen bond donor, distinguishing it from N1-alkylated trimethylindazole isomers.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
Cat. No. B11921377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,7-Trimethyl-1H-indazole
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC1=C(C2=NNC(=C2C=C1)C)C
InChIInChI=1S/C10H12N2/c1-6-4-5-9-8(3)11-12-10(9)7(6)2/h4-5H,1-3H3,(H,11,12)
InChIKeyZQLSOQQKKXHBNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6,7-Trimethyl-1H-indazole for Pharmaceutical R&D – Procurement-Grade Purity, Physicochemical Profile, and Scaffold Positioning


3,6,7-Trimethyl-1H-indazole (CAS 33101-40-5) is a C10H12N2 heterocyclic compound belonging to the 1H-indazole class, bearing three methyl substituents at ring positions 3, 6, and 7 . It retains a free N1–H hydrogen bond donor, distinguishing it from N1-alkylated trimethylindazole isomers . The compound is supplied at purities of NLT 98% for pharmaceutical research and quality control applications . Indazole scaffolds are recognized as phenol bioisosteres with enhanced lipophilicity and reduced vulnerability to Phase I/II metabolism relative to phenol [1], and the specific 3,6,7-trimethyl substitution pattern modulates these properties in a quantitatively definable manner relevant to lead optimization and SAR campaigns.

Why 3,6,7-Trimethyl-1H-indazole Cannot Be Replaced by Other Trimethylindazole Isomers in Lead Optimization


Trimethylindazole isomers share the same molecular formula (C10H12N2, MW 160.22) and may appear interchangeable on a procurement spreadsheet. However, the position of methyl substituents and the N1/N2 tautomeric state produce quantitatively distinct physicochemical profiles that govern downstream molecular recognition. The 3,6,7-substitution pattern preserves a hydrogen bond donor at N1–H (PSA 28.68 Ų), whereas N1-methylated isomers such as 1,4,6-trimethyl-1H-indazole (PSA 17.82 Ų) lose this donor entirely . The resulting LogP difference of 0.30 log units between 3,6,7- (LogP 2.49) and 1,4,6- (LogP 2.19) isomers, and the boiling point differential of approximately 49 °C, directly reflect altered hydrogen-bonding capacity and intermolecular interaction potential . In medicinal chemistry campaigns where the indazole NH engages kinase hinge regions or forms critical hydrogen bonds with receptor residues, substituting an N-alkylated isomer abolishes binding affinity. The quantitative evidence below establishes that isomer selection is not a trivial procurement decision but a determinant of pharmacological and physicochemical outcome.

Quantitative Differentiation Evidence for 3,6,7-Trimethyl-1H-indazole Against Closest Isomeric and Scaffold Comparators


Lipophilicity (LogP) Differentiation: 3,6,7- vs. 1,4,6- and 1,3,7-Trimethylindazole Isomers

3,6,7-Trimethyl-1H-indazole exhibits a calculated LogP of 2.49, positioning its lipophilicity between the 1,4,6-isomer (LogP 2.19) and the 1,3,7-isomer (LogP 2.85) . Relative to unsubstituted indazole (LogP 1.82), the three methyl groups contribute a net ΔLogP of +0.67 units, consistent with the additive effect of three aromatic methyl substituents . The 0.30 log unit differential between the 3,6,7- and 1,4,6-isomers translates to an approximately 2-fold difference in octanol-water partition coefficient, which impacts membrane permeability predictions and off-target promiscuity risk in lead optimization .

Lipophilicity Drug-likeness Scaffold optimization

Hydrogen Bond Donor Retention: Free N1–H in 3,6,7-Isomer vs. N1-Alkylated Comparators

The 3,6,7-trimethyl substitution pattern retains the indazole N1–H proton, yielding a polar surface area (PSA) of 28.68 Ų and one hydrogen bond donor . In contrast, the 1,4,6-trimethyl isomer, which is N1-methylated, shows a PSA of only 17.82 Ų and zero H-bond donors . This 10.86 Ų PSA differential is entirely attributable to the loss of the N1–H donor. In kinase drug discovery, the indazole NH commonly serves as a hinge-binding hydrogen bond donor that contacts the backbone carbonyl of the kinase hinge region; N1-alkylated indazoles are incapable of making this contact and typically show >100-fold loss in kinase binding affinity [1].

Kinase hinge binding Hydrogen bonding Molecular recognition

Thermal Stability and Intermolecular Interaction: Boiling Point and Density Differentiate 3,6,7- from 1,4,6- and 1,3,7-Isomers

The 3,6,7-trimethyl-1H-indazole exhibits a calculated boiling point of 320.6 °C at 760 mmHg and a density of 1.113 g/cm³ . The 1,4,6-isomer boils at 271.9 °C (Δ = -48.7 °C) with density 1.07 g/cm³ , while the 1,3,7-isomer boils at 273.9 °C (Δ = -46.7 °C) with density 1.1 g/cm³ . The approximately 49 °C higher boiling point of the 3,6,7-isomer is consistent with stronger intermolecular hydrogen bonding mediated by the free N1–H, which is absent in both N1-alkylated comparators. This thermal stability differential has practical implications for distillation-based purification, accelerated stability testing of formulations, and thermogravimetric analysis (TGA) characterization.

Thermal properties Purification Formulation stability

Indazole Scaffold Class-Level Differentiation: Metabolic Stability Advantage Over Phenol Bioisosteres

Indazole is established as a phenol bioisostere with quantitatively superior metabolic stability. In a direct comparative study of GluN2B-selective NMDA receptor antagonists, replacement of the phenol moiety of ifenprodil and Ro 25-6981 with an indazole ring (compounds 10 and 11) retained high GluN2B affinity while inhibiting glucuronidation, the primary Phase II metabolic pathway that clears phenolic compounds [1]. While this specific study did not test 3,6,7-trimethyl-1H-indazole directly, the indazole scaffold class advantage is well-characterized: indazoles are more lipophilic than phenol (indazole LogP 1.82 vs. phenol LogP ~1.46) and are less prone to Phase I (CYP450 oxidation) and Phase II (glucuronidation/sulfation) metabolism [2]. The 3,6,7-trimethyl substitution further increases lipophilicity (LogP 2.49), which may enhance membrane permeability while retaining the metabolic stability advantage inherent to the indazole core.

Metabolic stability Bioisosterism Pharmacokinetics

Synthetic Derivatization Accessibility: N1 Functionalization Potential Unique to 3,6,7- vs. N1-Blocked Isomers

The 3,6,7-trimethyl-1H-indazole scaffold retains a free N1–H position available for N-arylation, N-alkylation, or N-acylation, enabling late-stage diversification. This is evidenced by the known derivative 1-(p-aminophenyl)-3,6,7-trimethyl-1H-indazole (CAS not assigned; SpectraBase Compound ID DD2QFkErY6D; MW 251.33 g/mol; C16H17N3), which was prepared by N1-arylation of the parent 3,6,7-trimethyl-1H-indazole and characterized by GC-MS [1]. In contrast, N1-alkylated isomers such as 1,4,6-trimethyl- and 1,3,7-trimethyl-1H-indazole have the N1 position already occupied, precluding this derivatization route entirely. The N1-arylation product was filed in a patent application (US20080214641) describing indazolyl ester and amide derivatives as glucocorticoid receptor modulators, indicating that the 3,6,7-trimethyl substitution pattern is compatible with N1 derivatization strategies pursued in pharmaceutical research [2].

Late-stage functionalization Medicinal chemistry Parallel synthesis

Rotatable Bond Count: Conformational Rigidity Advantage for Entropy-Driven Binding

3,6,7-Trimethyl-1H-indazole possesses zero rotatable bonds (all three methyl groups are directly attached to the aromatic ring system with rotational symmetry), giving it a completely rigid, planar core structure . This contrasts with many commonly used indazole building blocks that bear one or more rotatable substituents. Unsubstituted indazole likewise has zero rotatable bonds, but lacks the lipophilicity and steric features conferred by the three methyl groups. The absence of rotatable bonds minimizes the conformational entropy penalty upon target binding, which can translate to improved ligand efficiency (LE) and binding free energy per heavy atom in fragment-based drug discovery campaigns . The three methyl substituents contribute additional van der Waals surface area for hydrophobic contacts without introducing conformational flexibility.

Conformational restriction Entropic binding Ligand efficiency

Priority Application Scenarios for 3,6,7-Trimethyl-1H-indazole Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment-Based Drug Discovery Requiring Hinge-Binding NH Donor

For kinase inhibitor programs where the indazole NH serves as a critical hinge-binding hydrogen bond donor, the 3,6,7-trimethyl-1H-indazole scaffold provides this essential donor (PSA 28.68 Ų, HBD = 1) while the three methyl groups contribute additional hydrophobic contacts in the adenine pocket . N1-alkylated isomers (1,4,6- and 1,3,7-trimethylindazole) lack this donor entirely (PSA 17.82 Ų, HBD = 0) and are unsuitable for this binding mode . The zero rotatable bonds of the scaffold minimize entropic penalty upon kinase binding, potentially improving fragment ligand efficiency .

Late-Stage N1 Diversification for Parallel Synthesis of Glucocorticoid Receptor Modulator Libraries

The free N1–H of 3,6,7-trimethyl-1H-indazole enables N-arylation, N-alkylation, or N-acylation chemistry as demonstrated by the characterized derivative 1-(p-aminophenyl)-3,6,7-trimethyl-1H-indazole [1]. This N1-derivatization route was employed in a patent filing (US20080214641) for indazolyl ester/amide glucocorticoid receptor modulators, indicating synthetic tractability in pharmaceutical development [2]. The 3,6,7-substitution pattern on the benzo ring remains inert during N1 functionalization, allowing parallel library synthesis without protecting group strategies.

Phenol Bioisostere Replacement in Lead Optimization for Improved Metabolic Stability

When replacing a metabolically labile phenol moiety in a lead compound, the 3,6,7-trimethyl-1H-indazole offers the established indazole-class advantage of resistance to glucuronidation and Phase I oxidation relative to phenol [3][4]. Its LogP of 2.49 provides a lipophilicity increase (ΔLogP ≈ +1.03 vs. phenol) that may enhance membrane permeability while avoiding the excessive lipophilicity (LogP >3) associated with promiscuity and poor solubility . The three methyl groups can also fill hydrophobic sub-pockets vacated by the phenol hydroxyl, potentially rescuing binding affinity lost during bioisostere replacement.

Physicochemical Reference Standard for Trimethylindazole Isomer Identification and QC

The distinct thermal (BP 320.6 °C, density 1.113 g/cm³) and spectroscopic properties of 3,6,7-trimethyl-1H-indazole, combined with its commercially available high purity (NLT 98%), make it suitable as a reference standard for isomer identification in quality control workflows . The approximately 49 °C boiling point differential from the 1,4,6- and 1,3,7-isomers allows unambiguous differentiation by GC-MS or differential scanning calorimetry, preventing isomer misassignment in procurement and analytical characterization .

Quote Request

Request a Quote for 3,6,7-Trimethyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.